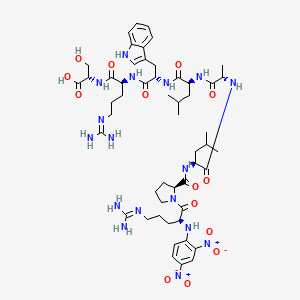

Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dnp-RPLALWRS (sal de trifluoroacetato) es un sustrato fluorogénico para la metaloproteinasa de matriz-7. Este compuesto se utiliza para cuantificar la actividad de la metaloproteinasa de matriz-7 midiendo la fluorescencia de triptófano que no se apaga tras la hidrólisis del péptido, lo que elimina el grupo dinitrofenol N-terminal .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Dnp-RPLALWRS implica el acoplamiento secuencial de aminoácidos para formar la cadena peptídica. El proceso suele comenzar con la protección de los grupos funcionales para evitar reacciones no deseadas. Los aminoácidos se acoplan entonces utilizando reactivos como la diciclohexilcarbodiimida y la hidroxi-benzotriazol. El grupo dinitrofenol se introduce en el N-terminal del péptido, y la sal de trifluoroacetato se forma tratando el péptido con ácido trifluoroacético .

Métodos de Producción Industrial

La producción industrial de Dnp-RPLALWRS sigue rutas sintéticas similares, pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para racionalizar el proceso. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución para garantizar una alta pureza y calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Dnp-RPLALWRS sufre reacciones de hidrólisis, particularmente la hidrólisis del enlace peptídico catalizada por la metaloproteinasa de matriz-7. Esta reacción da como resultado la eliminación del grupo dinitrofenol N-terminal, lo que lleva a la no extinción de la fluorescencia del triptófano .

Reactivos y Condiciones Comunes

La reacción de hidrólisis suele requerir la presencia de metaloproteinasa de matriz-7 y tiene lugar en condiciones fisiológicas. La reacción puede monitorizarse midiendo el aumento de la fluorescencia del triptófano .

Principales Productos Formados

El principal producto formado por la hidrólisis de Dnp-RPLALWRS es el fragmento peptídico sin el grupo dinitrofenol. Este fragmento puede analizarse posteriormente para estudiar la actividad de la metaloproteinasa de matriz-7 .

Aplicaciones Científicas De Investigación

Dnp-RPLALWRS se utiliza ampliamente en la investigación científica para estudiar la actividad de la metaloproteinasa de matriz-7. Se utiliza en diversos campos, entre ellos:

Química: Para estudiar la cinética enzimática y el mecanismo de hidrólisis del enlace peptídico.

Biología: Para investigar el papel de la metaloproteinasa de matriz-7 en procesos biológicos como la remodelación tisular y la metástasis del cáncer.

Medicina: Para desarrollar ensayos de diagnóstico para enfermedades asociadas a una actividad anormal de la metaloproteinasa de matriz-7.

Industria: Para la búsqueda de inhibidores de la metaloproteinasa de matriz-7, que pueden ser potenciales agentes terapéuticos

Mecanismo De Acción

Dnp-RPLALWRS ejerce sus efectos al servir como sustrato para la metaloproteinasa de matriz-7. La enzima cataliza la hidrólisis del enlace peptídico, eliminando el grupo dinitrofenol N-terminal. Esta reacción desapaga la fluorescencia del triptófano, permitiendo la cuantificación de la actividad de la metaloproteinasa de matriz-7. El objetivo molecular de Dnp-RPLALWRS es el sitio activo de la metaloproteinasa de matriz-7, donde tiene lugar la reacción de hidrólisis .

Comparación Con Compuestos Similares

Dnp-RPLALWRS es único por su uso específico como sustrato fluorogénico para la metaloproteinasa de matriz-7. Compuestos similares incluyen otros sustratos fluorogénicos para diferentes metaloproteinasas de matriz, como:

Dnp-RPLALWRS (sal de trifluoroacetato): Específico para la metaloproteinasa de matriz-7.

Dnp-RPLALWRS (sal de acetato): Utilizado para otras metaloproteinasas de matriz.

Dnp-RPLALWRS (sal de clorhidrato): Utilizado para diferentes ensayos enzimáticos

Estos compuestos difieren en su especificidad para diferentes enzimas y sus aplicaciones en diversos campos de investigación.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H77N17O14/c1-27(2)21-37(65-48(76)41-15-10-20-67(41)49(77)36(14-9-19-58-52(55)56)61-34-17-16-31(68(80)81)24-42(34)69(82)83)45(73)60-29(5)43(71)63-38(22-28(3)4)46(74)64-39(23-30-25-59-33-12-7-6-11-32(30)33)47(75)62-35(13-8-18-57-51(53)54)44(72)66-40(26-70)50(78)79/h6-7,11-12,16-17,24-25,27-29,35-41,59,61,70H,8-10,13-15,18-23,26H2,1-5H3,(H,60,73)(H,62,75)(H,63,71)(H,64,74)(H,65,76)(H,66,72)(H,78,79)(H4,53,54,57)(H4,55,56,58)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUMMYMULJJAFN-VMTJQXTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H77N17O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1164.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.